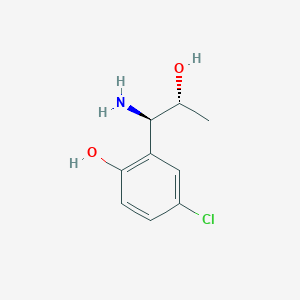

2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol

Description

2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol is a chiral aminophenol derivative characterized by a 4-chlorophenol backbone substituted with a (1R,2R)-configured amino-hydroxypropyl group. The stereochemistry at the C7 and C10 positions (R,R configuration) is critical for its spatial arrangement, enabling intramolecular hydrogen bonding (O–H⋯N) that stabilizes its conformation . Its synthesis typically involves condensation of chiral amines (e.g., (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine) with substituted acetophenones, followed by reduction using sodium borohydride .

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

2-[(1R,2R)-1-amino-2-hydroxypropyl]-4-chlorophenol |

InChI |

InChI=1S/C9H12ClNO2/c1-5(12)9(11)7-4-6(10)2-3-8(7)13/h2-5,9,12-13H,11H2,1H3/t5-,9+/m1/s1 |

InChI Key |

KCZAICOPPILPEW-ANLVUFKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C1=C(C=CC(=C1)Cl)O)N)O |

Canonical SMILES |

CC(C(C1=C(C=CC(=C1)Cl)O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol typically involves multiple steps. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1R,2R)-1-Amino-2-hydroxypropyl)-4-chlorophenol involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:

Alkyl Chain Length : The ethyl-substituted analog (C2) exhibits slightly weaker intramolecular hydrogen bonding (O–H⋯N = 2.71 Å) compared to the propyl (C3) variant (2.647 Å), which may influence conformational rigidity and catalytic efficiency .

Stereochemical Impact : The (R,R) configuration in the propyl derivative ensures optimal spatial alignment for hydrogen bonding, whereas ethyl analogs may adopt less stable conformations under catalytic conditions .

Synthetic Pathways: All compounds are synthesized via condensation of (R)-1-(2-chlorophenyl)-1-cyclopentylmethanamine with substituted acetophenones, but the propyl variant requires an additional reduction step with NaBH₄ in THF/ethanol .

Hydrogen Bonding and Crystal Packing

- Intramolecular Interactions: The propyl derivative exhibits a strong O–H⋯N bond (2.647 Å), shorter than the sum of van der Waals radii (3.07 Å), stabilizing its envelope conformation .

- Intermolecular Interactions : The propyl compound forms spiral chains via N–H⋯Cl hydrogen bonds along the crystallographic c-axis, absent in ethyl derivatives, which rely on weaker C–H⋯π interactions .

Catalytic Performance

- Asymmetric Induction : Ethyl-substituted derivatives show moderate enantioselectivity in aldol reactions (up to 70% ee) due to steric hindrance from the cyclopentyl group .

- Ligand Efficiency : Propyl derivatives with stronger hydrogen bonds exhibit higher thermal stability in catalytic cycles, making them suitable for high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.